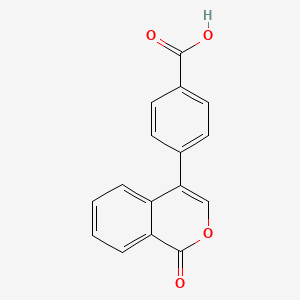

4-(1-Oxo-1H-2-benzopyran-4-yl)benzoic acid

描述

Contextualization of 4-(1-Oxo-1H-2-benzopyran-4-yl)benzoic acid within Contemporary Organic Chemistry

This compound belongs to the isocoumarin (B1212949) class of compounds, which are isomers of coumarins, with the carbonyl group at the 1-position of the benzopyran ring. Isocoumarins are a significant class of heterocyclic compounds that are integral to numerous natural products and pharmacologically active molecules. mdpi.com Their structures have garnered considerable attention from organic and medicinal chemists, leading to the development of diverse synthetic methodologies. mdpi.com The core structure, a 1H-2-benzopyran-1-one, is found in various natural sources, including fungi, lichens, and higher plants. mdpi.com

The specific substitution of a benzoic acid group at the 4-position of the benzopyran ring creates a molecule with distinct electronic and steric properties, making it a valuable scaffold for further chemical exploration. The presence of the carboxylic acid group offers a handle for derivatization, allowing for the synthesis of a wide array of esters, amides, and other functionalized molecules.

Rationale for In-depth Academic Inquiry into this compound

The academic interest in this compound and its analogs stems from the diverse biological activities associated with the isocoumarin scaffold. While research on this exact molecule is specific, the broader class of benzopyran-4-one derivatives has been investigated for various potential applications. For instance, substituted benzopyran analogs have been explored for their protein kinase inhibitory activity. nih.gov Furthermore, the structural motif of a heterocyclic core linked to a benzoic acid is common in medicinal chemistry, as seen in compounds developed as antibacterial agents and for other therapeutic purposes. nih.govnih.govmdpi.com

A key precursor that is structurally similar, 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, has been synthesized and studied. mdpi.com The investigation into this and related compounds provides a strong rationale for the focused study of the title compound, with the aim of discovering novel chemical properties and biological activities.

Scope and Objectives of Advanced Research on this compound

The primary objective of advanced research on this compound is to fully elucidate its chemical properties and potential applications. The scope of this research encompasses:

Development of efficient and scalable synthetic routes: A crucial aspect is the optimization of synthetic methods to produce the compound in high yield and purity.

Exploration of its chemical reactivity: Investigating how the molecule behaves in various chemical transformations to create a library of derivatives.

Investigation of its photophysical properties: Characterizing its fluorescence and other spectroscopic properties, which could lead to applications in materials science or as chemical probes. nih.gov

Evaluation of its biological activity: Screening the compound and its derivatives for potential therapeutic applications, drawing inspiration from the known activities of other isocoumarins and benzopyrans.

A significant, albeit serendipitous, discovery in the synthesis of a related compound, 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, highlights the potential for unexpected and interesting chemical rearrangements within this class of molecules. mdpi.com This underscores the importance of in-depth study to uncover novel chemical transformations.

Detailed Research Findings

The synthesis of a close analog, 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, provides a foundational methodology. The reaction involves the condensation of 2-formylbenzoic acid, 4-aminobenzoic acid, and potassium cyanide in methanol. mdpi.com

Table 1: Synthesis of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid mdpi.com

| Reagent | Molar Equivalent |

|---|---|

| 2-Formylbenzoic acid | 1 |

| 4-Aminobenzoic acid | 1.5 |

| Potassium cyanide | 1.2 |

| Methanol | Solvent |

| Acetic Acid | 1.5 |

The reaction mixture was refluxed for 4 hours, yielding the product as a bright yellow solid in 71% yield.

This synthetic approach provides a viable starting point for accessing the title compound, potentially through modification of the starting materials or subsequent deamination and hydrolysis of the amino-substituted analog.

The characterization of these compounds relies on standard analytical techniques.

Table 2: Spectroscopic Data for 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid mdpi.com

| Technique | Key Data Points (cm⁻¹) |

|---|---|

| FT-IR (KBr) | 3508, 3366, 3183, 1703, 1647, 1603, 1551, 1468, 1268, 1169, 770, 594 |

The melting point was recorded as 168 °C (decomposition).

Further research could explore the reactivity of the 1-oxo-1H-2-benzopyran-4-yl core, which has been shown in related systems to undergo oxidative ring-contracting rearrangements. mdpi.com

属性

CAS 编号 |

62723-58-4 |

|---|---|

分子式 |

C16H10O4 |

分子量 |

266.25 g/mol |

IUPAC 名称 |

4-(1-oxoisochromen-4-yl)benzoic acid |

InChI |

InChI=1S/C16H10O4/c17-15(18)11-7-5-10(6-8-11)14-9-20-16(19)13-4-2-1-3-12(13)14/h1-9H,(H,17,18) |

InChI 键 |

ZDWVEWWKVAGGON-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=COC2=O)C3=CC=C(C=C3)C(=O)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 1 Oxo 1h 2 Benzopyran 4 Yl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 4-(1-Oxo-1H-2-benzopyran-4-yl)benzoic acid

Retrosynthetic analysis of this compound identifies several logical bond disconnections to simplify the molecule into readily available starting materials. The most prominent strategic disconnection is the C4-C1' bond between the isocoumarin (B1212949) core and the phenyl ring of the benzoic acid. This leads to a 4-haloisocoumarin (or another activated derivative) and a boronic acid-functionalized benzoic acid, suggesting a transition-metal-catalyzed cross-coupling reaction as a key forward synthetic step.

A deeper disconnection of the isocoumarin lactone ring itself points to two primary pathways:

Cyclization of an ortho-alkynyl benzoic acid derivative: This involves disconnecting the C4-C4a bond and the C3-O2 bond, tracing back to a 2-alkynylbenzoate ester. The alkyne would bear the 4-carboxyphenyl group. The forward synthesis would involve a 6-endo-dig cyclization. researchgate.netorganic-chemistry.org

Condensation involving a 2-formylbenzoic acid (or its equivalent): Disconnecting the C3-C4 bond suggests a condensation strategy. A plausible route involves the reaction of 2-formylbenzoic acid with a compound contributing the C4 and its aryl substituent, though this is less direct for a 4-aryl substituted isocoumarin without other functionalities. A related, documented approach for a similar core involves a Strecker-type reaction between 2-formylbenzoic acid, an aniline (B41778) (like 4-aminobenzoic acid), and potassium cyanide to form a 3-amino-4-arylamino-isocoumarin, which provides a conceptual basis for building the C3-C4 bond. researchgate.netacs.org

A third strategy involves the disconnection of the lactone O2-C1 bond and the C4-C4a bond, pointing towards a strategy starting from a 1-(2-(hydroxymethyl)phenyl)-2-arylethane-1,2-diol. A Brønsted acid-catalyzed pinacol (B44631) rearrangement followed by intramolecular cyclization could then form the 4-aryl-1H-isochromene, which can be subsequently oxidized to the target isocoumarin. researchgate.net

These disconnections are summarized as follows:

Strategy A: Suzuki or other cross-coupling.

Disconnection: C(4)-C(Ar) bond.

Precursors: 4-Haloisocoumarin and 4-carboxyphenylboronic acid.

Strategy B: 6-endo-dig cyclization.

Disconnection: C(4)-C(4a) and C(3)-O(2) bonds.

Precursors: 2-((4-carboxyphenyl)ethynyl)benzoic acid or its ester.

Strategy C: Pinacol Rearrangement/Cyclization/Oxidation.

Disconnection: Multiple C-C and C-O bonds within the heterocyclic ring.

Precursors: Substituted 1-(2-(hydroxymethyl)phenyl)-2-(4-carboxyphenyl)ethane-1,2-diol.

Novel Catalytic Approaches in the Synthesis of this compound

The synthesis of the 4-aryl isocoumarin scaffold has been significantly advanced by the development of novel catalytic systems that offer high efficiency and selectivity. For the construction of this compound, several catalytic approaches are pertinent, primarily focusing on the formation of the isocoumarin ring or the key C-C bond coupling the two aromatic systems.

Transition-Metal Catalysis:

Palladium-Catalysis: Palladium catalysts are versatile for both C-C bond formation and cyclization. A one-pot synthesis can be envisioned where a 2-halobenzoate is coupled with a ketone, followed by intramolecular cyclization to yield the isocoumarin ring. organic-chemistry.org For the target molecule, this would involve the α-arylation of an appropriate ketone with a 2-halobenzoate, followed by cyclization. Another powerful Pd-catalyzed method is the Suzuki coupling between a 4-haloisocoumarin and 4-carboxyphenylboronic acid, a standard for late-stage functionalization. nih.gov

Copper-Catalysis: Copper(I)-catalyzed domino reactions of o-halobenzoic acids with 1,3-dicarbonyl compounds provide an efficient route to 3-substituted isocoumarins. organic-chemistry.org A related cascade process starting from 1-(2-halophenyl)-1,3-diones can also yield the isocoumarin core. organic-chemistry.org Adapting this to the target would require a β-keto ester or equivalent bearing the 4-carboxyphenyl group.

Rhodium-Catalysis: Rh(III)-catalyzed C-H activation and annulation of benzoic acids with α-diazo-β-keto phosphonates is a modern method for accessing 3-substituted isocoumarins. organic-chemistry.org While this targets the 3-position, the power of C-H activation highlights a potential future direction for direct C4-arylation.

Silver-Catalysis: Ag(I) salts have been shown to effectively catalyze the 6-endo-dig cyclization of o-alkynylaryl aldehydes to form isochromene intermediates, which can be further elaborated. researchgate.net This methodology could be applied to the cyclization of a 2-((4-carboxyphenyl)ethynyl)benzoic acid precursor.

Acid Catalysis:

Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid can catalyze a pinacol rearrangement/intramolecular cyclization sequence of specific triol precursors to furnish 4-aryl-1H-isochromenes, which are direct precursors to the target lactone via oxidation. researchgate.net

Lewis Acids: Boron trifluoride etherate (BF₃·Et₂O) is known to mediate the 6-endo-dig lactonization of 2-alkynylbenzoates to form the isocoumarin ring under mild conditions. organic-chemistry.org

Below is a table summarizing various catalytic systems applicable to the synthesis of the isocoumarin core.

| Catalyst System | Reaction Type | Key Precursors | Advantages | Reference |

| Pd(0) complexes | Cross-coupling / Cyclization | 2-halobenzoates, ketones | High functional group tolerance, one-pot | organic-chemistry.org |

| Cu(I) salts | Domino C-C/C-O coupling | o-halobenzoic acids, 1,3-diketones | Ligand-free, efficient | organic-chemistry.org |

| Rh(III) complexes | C-H Activation / Annulation | Benzoic acids, diazo compounds | High regioselectivity for C3 | organic-chemistry.org |

| Ag(I) salts | 6-endo-dig Cyclization | o-alkynyl benzaldehydes | Mild conditions | researchgate.net |

| Trifluoromethanesulfonic acid | Rearrangement / Cyclization | Diol precursors | Low catalyst loading, short times | researchgate.net |

| BF₃·Et₂O | 6-endo-dig Cyclization | 2-alkynylbenzoates | Mild conditions | organic-chemistry.org |

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of Green Chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.gov Key considerations include the choice of starting materials, solvents, catalysts, and energy consumption.

Prevention of Waste: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a primary goal. Catalytic routes are inherently superior to stoichiometric ones in this regard.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. For instance, C-H activation strategies, although challenging for this specific target, represent an ideal approach by avoiding pre-functionalized starting materials.

Use of Catalysis: As detailed in section 2.2, employing catalytic (e.g., Pd, Cu, Rh) over stoichiometric reagents reduces waste and often allows for milder reaction conditions. organic-chemistry.org

Use of Renewable Feedstocks: While many syntheses start from petroleum-derived precursors, there is growing interest in using bio-based starting materials. For example, benzoic acid derivatives can be produced from lignin, and 4-hydroxybenzoic acid can be synthesized microbially from L-tyrosine. researchgate.netrsc.org Integrating such precursors would significantly enhance the green profile of the synthesis. A particularly innovative green approach is the use of carbon dioxide (CO₂) as a C1 feedstock. A light-driven carboxylative cyclization of o-ethynyl aryl bromides with CO₂ has been developed for isocoumarin synthesis, directly incorporating CO₂ into the lactone moiety. nih.gov

Safer Solvents and Auxiliaries: Many traditional coupling and cyclization reactions use hazardous solvents like DMF, dioxane, or chlorinated solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or newer bio-derived solvents like Cyrene™ (dihydrolevoglucosenone). nih.gov Solvent-free reactions, where feasible, are an even better alternative. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. The development of highly active catalysts that operate under mild conditions is crucial. Photochemical methods, such as the light-driven CO₂ fixation mentioned, can offer energy-efficient pathways. nih.gov

Flow Chemistry and Continuous Processing Techniques for this compound Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless integration of multiple synthetic and purification steps. nih.gov

For a multi-step synthesis of this compound, a flow-based approach could be highly beneficial. A hypothetical flow synthesis could involve:

Step 1 (Coupling): A packed-bed reactor containing an immobilized palladium catalyst (e.g., Pd on charcoal or a polymer support) could be used for a Suzuki coupling between a 4-haloisocoumarin and a benzoic acid derivative. The reactants would be continuously pumped through the heated reactor, and the product stream would emerge for the next step.

Step 2 (Cyclization): A key cyclization step, such as the BF₃·Et₂O-mediated lactonization of a 2-alkynylbenzoate, could be performed in a microreactor. The short diffusion distances in microreactors allow for rapid mixing and excellent temperature control, which is critical for managing potentially exothermic reactions and minimizing byproduct formation.

The use of flow chemistry can also enable the safe use of hazardous reagents or intermediates, as they are generated and consumed in situ in small volumes. This would be relevant for reactions involving diazomethane (B1218177) or other energetic compounds. Furthermore, stereoselective reactions have been successfully implemented in flow systems, often using chiral catalysts immobilized on a solid support. tubitak.gov.tr

Stereoselective Synthesis Methodologies for this compound

The parent molecule, this compound, is achiral and possesses a plane of symmetry. Therefore, stereoselective synthesis is not required for the compound itself. However, the principles of stereoselective synthesis become highly relevant when considering substituted analogues that possess chirality. Chirality could arise from two main sources:

Chiral Centers: Introduction of substituents on the isocoumarin ring, for instance at the C3 position, would create a stereocenter. Asymmetric synthesis of 3,4-dihydroisocoumarins has been achieved through methods like diastereomer-selective lactonization. acs.org Asymmetric hydrogenation of an isocoumarin double bond could also yield a chiral dihydroisocoumarin. researchgate.net

Axial Chirality (Atropisomerism): This is a more subtle and advanced form of stereoisomerism that could arise in this scaffold. If bulky substituents are placed at the positions ortho to the connecting C-C bond (i.e., at C5 on the isocoumarin and/or C3'/C5' on the benzoic acid ring), rotation around the C4-C1' bond can be severely restricted. This gives rise to stable, non-interconverting rotational isomers called atropisomers.

The atroposelective synthesis of such axially chiral biaryls is a frontier in organic chemistry. acs.orgresearchgate.net A powerful strategy for achieving this, known as the "lactone concept," involves the synthesis of a larger, bridged biaryl lactone. researchgate.netacs.org Key steps include:

Intramolecular coupling of precursors to form a configurationally unstable biaryl lactone.

Stereoselective ring-opening of this lactone, often through a dynamic kinetic resolution, which allows for the conversion of the entire mixture into a single desired atropisomeric product.

Elaboration of the ring-opened product to the final target.

This methodology has been successfully applied to the total synthesis of several axially chiral natural products and represents a state-of-the-art approach for controlling the stereochemistry of hindered biaryl systems analogous to substituted derivatives of this compound. researchgate.netacs.org

Total Synthesis Strategies for Related Complex Analogues of this compound

The 4-aryl-isocoumarin scaffold, while not a common natural product motif, is related to the broader class of isocoumarins, which are found in numerous bioactive natural products isolated from fungi and plants. rsc.orgtubitak.gov.tr Strategies used in the total synthesis of these complex molecules provide a blueprint for constructing advanced analogues of this compound.

Kotanin and Isokotanin A Synthesis: Kotanin and its isomer are naturally occurring bicoumarins, which are dimers of a 4-phenyl-isocoumarin-like unit. Their total synthesis provides key insights. One atropo-enantioselective synthesis of (+)-isokotanin A utilized an oxidative phenolic coupling (FeCl₃/SiO₂) to form the central biaryl bond, followed by lactonization. researchgate.net A more advanced strategy relied on the atroposelective ring-opening of a configurationally stable seven-membered biaryl lactone, demonstrating a sophisticated method for controlling axial chirality. researchgate.net

Fusarimarin Synthesis: The fusarimarins are isocoumarin natural products isolated from endophytic fungi. A recent total synthesis of several isocoumarins and dihydroisocoumarins employed a silver(I)-mediated 6-endo-dig cyclization of a 2-alkynylbenzoate as the key step to construct the isocoumarin core, followed by an asymmetric hydrogenation to control stereocenters in the dihydro- analogues. researchgate.net

Paepalantine Synthesis: The synthesis of 9-O-methylpaepalantine, an isocoumarin-containing natural product, was achieved using a Stobbe reaction as a key step to assemble a naphthalene (B1677914) precursor, which was then elaborated to the final isocoumarin structure. researchgate.net

Detailed Structural Elucidation and Conformational Analysis of 4 1 Oxo 1h 2 Benzopyran 4 Yl Benzoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Detailed analysis using advanced NMR techniques is fundamental for the unambiguous structural assignment of organic molecules in solution and the solid state.

Two-Dimensional NMR Spectroscopy

No specific two-dimensional (2D) NMR studies, such as COSY, HSQC, or HMBC, for 4-(1-Oxo-1H-2-benzopyran-4-yl)benzoic acid have been reported. Such studies would be instrumental in confirming the connectivity of protons and carbons within the molecule's benzopyran and benzoic acid moieties.

Solid-State NMR Spectroscopy

Similarly, there is no available literature on the solid-state NMR (ssNMR) analysis of this compound. ssNMR would provide crucial insights into the molecular structure and dynamics in the solid phase, complementing data from X-ray diffraction.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Packing and Intermolecular Interactions Analysis

Without a determined crystal structure, analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group or π-π stacking between the aromatic rings, remains speculative.

Conformational Polymorphism and Pseudopolymorphism Investigations

The potential for this compound to exist in different crystalline forms (polymorphs) or to incorporate solvent molecules into its crystal lattice (pseudopolymorphs) has not been investigated or reported. Such studies are contingent on the successful crystallization and diffraction analysis of the compound.

Gas-Phase Structural Analysis

There is no information available from gas-phase structural analysis techniques, such as electron diffraction or microwave spectroscopy. These methods could provide data on the intrinsic conformation of the molecule, free from the effects of crystal packing or solvent interactions.

Chiroptical Spectroscopy for Stereochemical Assignment of this compound

A key stereochemical feature of this compound is the potential for axial chirality, which arises from hindered rotation around the single bond connecting the isocoumarin (B1212949) scaffold and the C-4 substituted phenyl ring. This restricted rotation can lead to the existence of stable or separable atropisomers, which are non-superimposable mirror images. nih.govwikipedia.org The energy barrier to rotation is influenced by the steric hindrance imposed by substituents on both aromatic rings. youtube.com

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique for the stereochemical assignment of such axially chiral compounds. nih.gov ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is exquisitely sensitive to the three-dimensional arrangement of chromophores within the molecule.

For this compound, the isocoumarin and benzoic acid moieties act as the primary chromophores. The spatial relationship between these two groups dictates the sign and intensity of the Cotton effects in the ECD spectrum. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum-chemical calculations for each atropisomer (conventionally designated as aR and aS), the absolute configuration of the molecule can be unequivocally determined. nih.gov

The general workflow for stereochemical assignment using ECD involves:

Conformational Search: Identifying all low-energy conformers for both the aR and aS atropisomers using computational methods like molecular mechanics or density functional theory (DFT).

ECD Spectrum Calculation: For each significant conformer, the ECD spectrum is calculated using time-dependent DFT (TD-DFT).

Boltzmann Averaging: The calculated spectra for all conformers of each atropisomer are averaged based on their calculated relative free energies (Boltzmann population).

Comparison: The resulting theoretical ECD spectrum for each atropisomer is compared with the experimental spectrum. A good match allows for the assignment of the absolute configuration.

Below is a hypothetical data table illustrating the kind of results one might expect from an ECD analysis of the two atropisomers of this compound.

| Atropisomer | Wavelength (nm) | Cotton Effect (Δε) | Associated Electronic Transition |

|---|---|---|---|

| aR | ~320 | +15.2 | π → π* (Isocoumarin) |

| ~280 | -20.5 | π → π* (Benzoic Acid) | |

| aS | ~320 | -14.8 | π → π* (Isocoumarin) |

| ~280 | +21.0 | π → π* (Benzoic Acid) |

The conformational flexibility of the benzopyranone ring, though generally preferring a near-planar arrangement to maintain aromaticity, can also influence the chiroptical properties. Studies on related 4-aryl-3,4-dihydrocoumarins have shown that the heterocyclic ring can adopt half-chair conformations, which would alter the dihedral angle between the aryl rings and thus impact the ECD spectrum. nih.govresearchgate.netasianpubs.org For the unsaturated isocoumarin , deviations from planarity, though likely small, must be considered in the computational modeling for accurate ECD prediction.

In cases where the rotational barrier is low, dynamic NMR studies can be employed to measure the kinetics of interconversion between the atropisomers. nih.gov However, for stable, isolable atropisomers, ECD remains the method of choice for absolute configuration assignment.

Advanced Spectroscopic Investigations of 4 1 Oxo 1h 2 Benzopyran 4 Yl Benzoic Acid

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Molecular Vibrations and Functional Group Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the molecular vibrations within "4-(1-Oxo-1H-2-benzopyran-4-yl)benzoic acid."

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups. Analysis of a closely related precursor, 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, reveals key vibrational frequencies that can be extrapolated to the target molecule. mdpi.com For the benzoic acid portion, a broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer, which often overlaps with C-H stretching vibrations. daneshyari.comresearchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong band around 1700-1680 cm⁻¹. daneshyari.com

The isocoumarin (B1212949) lactone ring introduces another strong carbonyl stretching band, generally observed between 1700 and 1745 cm⁻¹. mdpi.com The presence of the aryl ether linkage is expected to show a characteristic C-O stretching vibration. Aromatic C-H stretching vibrations are predicted to occur above 3000 cm⁻¹, while aromatic C=C stretching vibrations will produce a set of bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of "this compound" would likely show strong signals for the aromatic ring breathing modes. The C=C stretching vibrations of both the benzene (B151609) and benzopyran rings are expected to be prominent. While the carbonyl stretching vibrations are also visible in Raman spectra, they are typically less intense than in FT-IR. The skeletal vibrations of the entire molecular framework will give rise to a complex fingerprint region below 1500 cm⁻¹, which is unique to the molecule. researchgate.net

| Functional Group | Expected FT-IR Wavenumber (cm⁻¹) ** | Expected Raman Shift (cm⁻¹) ** |

| Carboxylic Acid O-H | 2500-3300 (broad) | Weak or not observed |

| Aromatic C-H | 3000-3100 | 3000-3100 (strong) |

| Carboxylic Acid C=O | 1680-1700 | 1680-1700 (moderate) |

| Lactone C=O | 1700-1745 | 1700-1745 (moderate) |

| Aromatic C=C | 1450-1600 | 1450-1600 (strong) |

| C-O (Ether) | 1200-1300 | Moderate |

| C-O (Carboxylic Acid) | 1210-1320 | Moderate |

Note: The data in this table is based on typical values for the respective functional groups and data from related compounds.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight and elemental composition of "this compound." Tandem mass spectrometry (MS/MS) further allows for the elucidation of its fragmentation pathways, providing valuable structural information.

Based on studies of related 4-aryl-3,4-dihydrocoumarins and other coumarin (B35378) derivatives, a plausible fragmentation pathway for the protonated molecule [M+H]⁺ can be proposed. uvic.canih.govbenthamopen.com The molecular ion would be expected at an m/z corresponding to the exact mass of C₁₆H₁₀O₅ + H⁺.

The fragmentation is likely to initiate with characteristic losses from the isocoumarin and benzoic acid moieties. A common fragmentation pathway for coumarins involves the loss of carbon monoxide (CO), which has a mass of 28 Da. nih.govbenthamopen.com Another likely initial fragmentation is the loss of a water molecule (H₂O) from the carboxylic acid group. Subsequent fragmentation could involve the cleavage of the bond connecting the two aromatic systems, leading to ions corresponding to the benzopyranoyl cation and the benzoic acid radical cation or their fragments. The benzoic acid fragment could further lose CO₂.

Proposed Fragmentation Pathway:

[M+H]⁺ : Protonated molecular ion.

[M+H - H₂O]⁺ : Loss of water from the carboxylic acid group.

[M+H - CO]⁺ : Loss of carbon monoxide from the lactone.

[M+H - CO₂]⁺ : Loss of carbon dioxide from the carboxylic acid.

Further Fragmentation : Subsequent losses of CO, and cleavage at the aryl-aryl bond leading to characteristic benzoyl and pyran-derived cations. The formation of a benzylic product ion and its corresponding tropylium (B1234903) ion could also be diagnostic of the substitution pattern. uvic.ca

| Ion | Proposed Formula | Description |

| [M+H]⁺ | [C₁₆H₁₁O₅]⁺ | Protonated molecule |

| [M+H - H₂O]⁺ | [C₁₆H₉O₄]⁺ | Loss of water |

| [M+H - CO]⁺ | [C₁₅H₁₁O₄]⁺ | Loss of carbon monoxide |

| [M+H - COOH]⁺ | [C₁₅H₁₀O₃]⁺ | Loss of the carboxyl group |

Note: This table represents a proposed fragmentation based on the analysis of related structures.

UV-Vis Absorption and Fluorescence Spectroscopies for Electronic Transitions of this compound

UV-Vis absorption and fluorescence spectroscopies provide insights into the electronic transitions of the molecule. The extended π-conjugated system of "this compound," encompassing both the benzopyran and benzoic acid rings, is expected to give rise to distinct absorption and emission properties.

UV-Vis Absorption Spectroscopy: Isocoumarin derivatives typically exhibit absorption maxima around 280 nm, with additional bands in the 300-400 nm range, which are attributed to π→π* transitions within the aromatic system. mdpi.com The presence of the benzoic acid moiety and the linkage between the two ring systems would likely lead to a bathochromic (red) shift in the absorption bands compared to unsubstituted isocoumarin. The molar extinction coefficients for these transitions are generally high (ε > 10⁴ L·mol⁻¹·cm⁻¹), indicating that they are allowed transitions. mdpi.com

Fluorescence Spectroscopy: Many isocoumarin and coumarin derivatives are known to be fluorescent. mdpi.comnih.gov Upon excitation at a wavelength corresponding to an absorption maximum, "this compound" is expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the solvent environment. The substitution pattern on the isocoumarin ring significantly influences the fluorescence properties. mdpi.com For some derivatives, a large Stokes shift is observed, which is advantageous for applications in fluorescent materials to minimize self-absorption. mdpi.com

| Spectroscopic Parameter | Expected Range | Transition Type |

| UV-Vis Absorption (λ_max) | 280-400 nm | π→π* |

| Molar Extinction Coefficient (ε) | > 10⁴ L·mol⁻¹·cm⁻¹ | Allowed |

| Fluorescence Emission (λ_em) | > 400 nm | S₁→S₀ |

Note: The data is based on general characteristics of isocoumarin and coumarin derivatives. mdpi.comnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. For "this compound," EPR spectroscopy would be relevant if the molecule could be induced to form a radical species, for instance, through oxidation, reduction, or photolysis.

To date, there is no specific literature available detailing EPR studies on "this compound" or its radical ions. If a radical cation or anion of this compound were generated, EPR spectroscopy could provide information about the distribution of the unpaired electron density across the molecular framework through the analysis of hyperfine coupling constants with magnetic nuclei such as ¹H. nih.gov This would reveal which parts of the molecule, the isocoumarin or the benzoic acid moiety, are more susceptible to redox processes.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

There are currently no published XPS studies specifically for "this compound." An XPS analysis of this compound would provide high-resolution spectra for the core levels of carbon (C 1s) and oxygen (O 1s). The C 1s spectrum would be complex, with distinct peaks corresponding to carbon atoms in different chemical environments: the aromatic rings (C-C, C-H), the carboxyl group (O=C-O), the lactone group (O=C-O), and the ether linkage (C-O). Similarly, the O 1s spectrum would show separate peaks for the carbonyl and hydroxyl/ether oxygen atoms. researchgate.net This data would be invaluable for confirming the presence of the different functional groups and for studying the electronic structure of the molecule.

Computational and Theoretical Chemistry of 4 1 Oxo 1h 2 Benzopyran 4 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity of 4-(1-Oxo-1H-2-benzopyran-4-yl)benzoic acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the electronic landscape of a molecule. arxiv.org For This compound , these calculations can reveal the distribution of electrons, the nature of chemical bonds, and the regions most susceptible to chemical attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, with a smaller gap generally indicating higher reactivity. numberanalytics.com

For This compound , the HOMO is expected to be distributed over the electron-rich aromatic rings, particularly the benzopyran moiety due to the electron-donating character of the ether oxygen. The LUMO, conversely, is anticipated to be localized on the electron-deficient regions, such as the carbonyl group of the lactone and the carboxylic acid, which are effective electron-withdrawing groups. This distribution suggests that the molecule has distinct sites for both nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -6.2 | Benzopyran ring and ether oxygen | Site for electrophilic attack |

| LUMO | -2.5 | Lactone carbonyl and carboxylic acid | Site for nucleophilic attack |

| HOMO-LUMO Gap | 3.7 | - | Indicates moderate reactivity |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.de This method allows for the quantitative analysis of electron density sharing between atoms and the investigation of intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.net

Table 2: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Interaction Type |

| LP(O-ether) | π(C=C) of benzopyran | 18.5 | π-conjugation |

| LP(O-carbonyl) | σ(C-C) adjacent bonds | 5.2 | Hyperconjugation |

| σ(C-H) aromatic | π(C=C) aromatic | 2.1 | C-H···π interaction |

| LP(O-lactone) | σ(C-O) of carboxylic acid | 1.5 | Potential weak interaction |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time, particularly in a solution environment. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and the influence of solvent molecules.

Table 3: Hypothetical Conformational Analysis from a Molecular Dynamics Simulation of this compound in Water

| Dihedral Angle Range (Benzopyran-Benzoic Acid) | Population (%) | Average H-bonds with Water | Conformational Stability |

| -30° to 30° (Planar) | 65% | 3.5 | High |

| 30° to 60° and -30° to -60° | 25% | 3.1 | Moderate |

| 60° to 90° and -60° to -90° (Perpendicular) | 10% | 2.8 | Low |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of a series of compounds based on their molecular structures. These models establish a mathematical relationship between a set of calculated molecular descriptors and an observed activity or property.

For This compound , a QSAR study could be envisioned where a library of its derivatives is synthesized with varying substituents on the aromatic rings. For each derivative, a set of molecular descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. These descriptors would then be correlated with a measured biological activity, for instance, the inhibition of a specific enzyme. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 4: Hypothetical QSAR Model for a Hypothetical Biological Activity of this compound Derivatives

| Descriptor | Coefficient | Standard Deviation | p-value | Interpretation |

| LogP | 0.45 | 0.08 | <0.01 | Increased hydrophobicity enhances activity |

| LUMO Energy | -1.2 | 0.3 | <0.01 | Lower LUMO energy (better electron acceptor) enhances activity |

| Molecular Volume | -0.02 | 0.01 | 0.04 | Increased size slightly decreases activity |

| Dipole Moment | 0.15 | 0.05 | <0.01 | Higher polarity enhances activity |

Spectroscopic Property Prediction via Computational Methods

Computational methods, particularly those based on DFT, can accurately predict various spectroscopic properties of molecules. Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can predict infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed with high accuracy.

For This compound , computational prediction of its spectra would be invaluable for its characterization. The calculated UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the conjugated aromatic system. The calculated IR spectrum would help in identifying characteristic vibrational modes, such as the C=O stretching frequencies of the lactone and carboxylic acid, and the O-H stretching of the carboxylic acid. Similarly, predicted ¹H and ¹³C NMR chemical shifts would aid in the assignment of the experimentally observed signals, confirming the molecular structure.

Table 5: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |

| λmax (UV-Vis) | 325 nm | 328 nm | π-π* transition |

| ν(C=O) lactone (IR) | 1755 cm⁻¹ | 1760 cm⁻¹ | Carbonyl stretch |

| ν(C=O) acid (IR) | 1705 cm⁻¹ | 1710 cm⁻¹ | Carbonyl stretch |

| δ(¹³C) lactone C=O | 165 ppm | 164.8 ppm | Carbonyl carbon |

| δ(¹³C) acid C=O | 170 ppm | 169.5 ppm | Carbonyl carbon |

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For This compound , a relevant reaction to study would be the hydrolysis of the lactone ring, a common reaction for this functional group. Computational methods could be used to explore different possible mechanisms, such as acid-catalyzed or base-catalyzed hydrolysis. By calculating the energies of the transition states for each proposed step, the most likely reaction pathway can be determined. For instance, one could compare the activation energy for the direct attack of a water molecule versus the attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone.

Table 6: Hypothetical Calculated Activation Energies for the Hydrolysis of the Lactone Ring in this compound

| Reaction Step | Catalyst | Calculated Activation Energy (kcal/mol) | Rate-Determining Step? |

| Nucleophilic attack on C=O | None (Water) | 25.8 | Yes |

| Proton transfer | None (Water) | 8.2 | No |

| Nucleophilic attack on C=O | Acid (H₃O⁺) | 18.5 | Yes |

| Nucleophilic attack on C=O | Base (OH⁻) | 12.3 | Yes |

Mechanistic Studies of Reactions Involving 4 1 Oxo 1h 2 Benzopyran 4 Yl Benzoic Acid

Kinetics and Thermodynamics of Acid-Base Equilibria of 4-(1-Oxo-1H-2-benzopyran-4-yl)benzoic acid

The acid-base properties of this compound are primarily governed by the carboxylic acid group. The acidity of this group, quantified by its pKa value, is influenced by the electronic effects of the isocoumarin (B1212949) substituent. Isocoumarins are known to be electron-withdrawing, which tends to increase the acidity of the benzoic acid group compared to benzoic acid itself. The extent of ionization of a carboxylic acid can be determined using the Henderson-Hasselbalch equation. auburn.edu

Table 1: Comparison of Acidity for Benzoic Acid and a Related Isostere

| Compound | Functional Group | Estimated pKa Range |

| Benzoic Acid | Carboxylic Acid | ~4.2 |

| This compound | Carboxylic Acid | < 4.2 |

Note: The pKa for this compound is an estimate based on the electron-withdrawing nature of the isocoumarin moiety.

The lactone group within the benzopyran ring can also undergo hydrolysis, particularly under basic conditions, which represents another acid-base equilibrium. However, this process is generally slower than the deprotonation of the carboxylic acid.

Electrophilic and Nucleophilic Substitution Reactions Involving the Benzopyran and Benzoic Acid Moieties

The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS), with the reactivity of each ring being influenced by its substituents. lumenlearning.comnih.govmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Electrophilic Aromatic Substitution (EAS):

The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.com The rate-determining step is typically the initial attack by the electrophile. lumenlearning.com

Benzoic Acid Moiety: The carboxylic acid group is a deactivating, meta-directing group for EAS. libretexts.org This is due to its electron-withdrawing nature, which destabilizes the carbocation intermediate, particularly when the electrophile attacks at the ortho or para positions. libretexts.org

Nucleophilic Aromatic Substitution (NAS):

NAS reactions typically occur on aromatic rings that are electron-deficient, often due to the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The most common mechanism is the SNAr pathway, which involves the addition of a nucleophile to the aromatic ring to form a stable intermediate called a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org For some systems, a concerted mechanism may be operative. nih.gov Another pathway for NAS is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, which is particularly relevant for heterocyclic systems. wikipedia.org

Reactivity of the Rings: Both aromatic rings in this compound are substituted with groups that can influence their susceptibility to NAS. The presence of the carbonyl group in the benzopyran moiety and the carboxylic acid group on the benzoic acid ring makes both rings somewhat electron-deficient, potentially allowing for NAS under forcing conditions or with appropriate leaving groups present on the rings. The presence of strongly electron-withdrawing groups, such as nitro groups, would significantly activate the rings towards NAS. libretexts.org

Cyclization and Ring-Opening Reactions of the Benzopyran Core

The benzopyran core of this compound can undergo both cyclization to form the isocoumarin structure and ring-opening reactions.

Cyclization Reactions:

The synthesis of the isocoumarin ring system can be achieved through various cyclization strategies. researchgate.netbeilstein-journals.orgorganic-chemistry.org These include:

Palladium-catalyzed α-arylation of aldehydes and ketones with 2-halobenzoic esters, followed by spontaneous intramolecular cyclization. acs.orgnih.gov

Copper-catalyzed domino reactions of o-halobenzoic acids with 1,3-diketones. organic-chemistry.org

Rhodium(III)-catalyzed C-H activation/annulation of enaminones with iodonium (B1229267) ylides. beilstein-journals.org

Light-driven carboxylative cyclization of o-ethynyl aryl bromides with CO2. nih.gov

Electrochemical C(sp2)-H lactonization of 2-vinyl benzoic acids. rsc.org

Ring-Opening Reactions:

The lactone ring of the isocoumarin core is susceptible to nucleophilic attack, leading to ring-opening. This is a common reaction for esters and lactones. The reaction is typically facilitated by strong nucleophiles or under acidic or basic conditions. khanacademy.orgyoutube.comyoutube.com For example, treatment with strong bases like sodium hydroxide (B78521) would lead to hydrolysis of the lactone to form a carboxylate and a hydroxyl group on the aromatic ring. The mechanism involves nucleophilic acyl substitution.

Photochemical Transformations and Reaction Mechanisms of this compound

Isocoumarins are known to undergo photochemical reactions upon irradiation with UV light. researchgate.net The specific reaction pathway can depend on the reaction conditions and the substituents on the isocoumarin ring. Two common photochemical transformations for isocoumarins are:

Electrocyclic Ring Opening: This involves the cleavage of the ester bond to form an unstable ketenoaldehyde intermediate. researchgate.net

Photocyclodimerization: In the solid state, some isocoumarins can undergo [2+2] cycloaddition reactions to form dimers. researchgate.net

While specific studies on the photochemical transformations of this compound are not available, it is expected to exhibit similar reactivity to other isocoumarins. The presence of the benzoic acid moiety could potentially influence the excited state properties and the subsequent reaction pathways.

Oxidative and Reductive Pathways of this compound

The oxidation and reduction of this compound can occur at several sites within the molecule.

Oxidative Pathways:

The aromatic rings can be oxidized, particularly in the presence of strong oxidizing agents. The oxidation of coumarins can lead to the formation of hydroxylated derivatives, quinones, and dimers. nih.gov

Electrochemical oxidation of related 2-vinyl benzoic acids can lead to the formation of isocoumarins through a C-H lactonization mechanism, which proceeds via a radical cation intermediate. rsc.org

Reductive Pathways:

The carbonyl group of the lactone can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

The aromatic rings can be reduced under more forcing conditions, for example, through catalytic hydrogenation.

Mechanistic Investigations of Derivatization Reactions

The bifunctional nature of this compound allows for a variety of derivatization reactions at both the carboxylic acid and the isocoumarin moieties.

Derivatization of the Carboxylic Acid:

The carboxylic acid group can be converted into a range of derivatives using standard organic transformations. auburn.edu These include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst.

Amide formation: Reaction with an amine, often requiring activation of the carboxylic acid with a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). nih.gov

Acyl chloride formation: Reaction with thionyl chloride or oxalyl chloride. orgsyn.org

These derivatization methods are widely used in medicinal chemistry and for the synthesis of new materials. nih.govchromforum.org

Derivatization of the Isocoumarin Moiety:

The isocoumarin ring system can also be functionalized. For instance, the carbonyl group can be converted to an oxime or a hydrazone. beilstein-journals.org Further transformations of the isocoumarin core can lead to related ring systems. acs.org

Design, Synthesis, and Academic Investigation of Derivatives and Analogues of 4 1 Oxo 1h 2 Benzopyran 4 Yl Benzoic Acid

Structure-Activity/Property Relationship (SAR/SPR) Studies based on Systematic Modifications

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For analogues of 4-(1-oxo-1H-2-benzopyran-4-yl)benzoic acid, SAR studies have provided valuable insights into the structural requirements for various biological targets.

Systematic modifications of the benzopyran-4-one moiety have been a key focus. For instance, the introduction of a methoxy (B1213986) group at different positions (5, 6, or 7) on the benzopyran-4-one ring has been shown to influence the antiproliferative activity of benzopyran-4-one-isoxazole conjugates. nih.gov Studies have indicated that such substitutions can decrease the compound's effectiveness against cancer cell lines. nih.gov This suggests that the electronic and steric properties of the substituent, as well as its position on the aromatic ring, play a significant role in the molecule's interaction with its biological target.

In a broader context of similar heterocyclic systems, SAR studies on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors have demonstrated that modifications to the benzoic acid part of the molecule can significantly impact activity. For example, introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and led to enhanced antiproliferative effects. nih.gov These findings highlight the importance of the substitution pattern on the benzoic acid ring for modulating biological activity.

The spatial orientation of substituents has also been shown to be critical. In studies of oxazolo[3,4-a]pyrazine derivatives, ortho-substitution of a 1,1-diaryl moiety resulted in a significant loss of potency, suggesting that conformational distortion can negatively impact receptor binding. unipd.it Furthermore, the aromaticity of substituents appears to be important, as replacing diaryl groups with dicyclohexyl or linear alkyl chains led to a substantial decrease in activity. unipd.it

The following table summarizes key SAR findings for related heterocyclic compounds, which can provide guiding principles for the future design of this compound analogues.

| Compound Class | Modification | Impact on Activity | Reference |

| Benzopyran-4-one-isoxazole conjugates | Methoxy substitution at 5/6/7-position of benzopyran-4-one | Decreased antiproliferative activity | nih.gov |

| 4-(Thiazol-5-yl)benzoic acid derivatives | Introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid | Maintained potent CK2 inhibitory activity and enhanced antiproliferative activity | nih.gov |

| Oxazolo[3,4-a]pyrazine derivatives | Ortho-substitution of the 1,1-diaryl moiety | Marked or total loss of potency | unipd.it |

| Oxazolo[3,4-a]pyrazine derivatives | Replacement of diaryl template with dicyclohexyl or linear alkyl chains | More than 50-fold reduction in potency | unipd.it |

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound often involves multi-step reaction sequences. A common strategy for constructing the core benzopyran-4-one (isocoumarin) ring system starts from substituted o-hydroxyacetophenones.

One established method is the Vilsmeier-Haack reaction, which utilizes a formylating reagent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the 3-position of the benzopyran-4-one ring. nih.gov This formylated intermediate can then be further modified. For example, it can be reduced to a hydroxymethyl group, which can then be used for esterification to link other molecular fragments. nih.gov

An alternative route to 7-methoxy-4-oxo-4H-1-benzopyran-3-carbaldehyde involves treating 2'-hydroxy-4'-methoxyacetophenone with boron trifluoride etherate and acetic anhydride. nih.gov

The synthesis of a related compound, 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, was achieved by reacting 2-formylbenzoic acid with 4-aminobenzoic acid and potassium cyanide in methanol. mdpi.com This demonstrates a method for introducing an amino group at the 3-position and a substituted amino group at the 4-position of the isocoumarin (B1212949) ring.

For modifications on the benzoic acid portion, standard esterification procedures can be employed. For example, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid was converted to its acid chloride using thionyl chloride, which was then reacted with various alcohols and phenols to produce a library of esters. researchgate.net A similar strategy could be applied to this compound to generate a variety of ester derivatives.

The following table outlines some synthetic methods for preparing substituted benzopyran-4-one derivatives.

| Starting Material | Reagents | Product | Reference |

| Substituted o-hydroxyacetophenone | POCl₃, DMF | Substituted 3-formyl benzopyran-4-one | nih.gov |

| 2'-hydroxy-4'-methoxyacetophenone | BF₃-etharate, acetic anhydride | 7-methoxy-4-oxo-4H-1-benzopyran-3-carbaldehyde | nih.gov |

| 2-formylbenzoic acid, 4-aminobenzoic acid | Potassium cyanide, methanol | 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid | mdpi.com |

| 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid | Thionyl chloride, then various alcohols/phenols | Corresponding esters | researchgate.net |

Heterocyclic Ring Modifications and Bioisosteric Replacements

Modifying the core heterocyclic structure or replacing parts of it with bioisosteres are common strategies in drug discovery to improve pharmacological properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

For the this compound scaffold, the benzopyran-4-one (isocoumarin) ring could be replaced with other heterocyclic systems. For example, quinazolinones are structurally related and have been synthesized with a benzoic acid moiety at the 3-position. researchgate.net Pyrazole derivatives bearing a benzoic acid group have also been extensively studied and shown to possess potent antibacterial activity. nih.govnih.gov

The carboxylic acid group of the benzoic acid moiety is a common site for bioisosteric replacement to enhance properties like metabolic stability and membrane permeability. drughunter.com Commonly used bioisosteres for carboxylic acids include:

Tetrazoles: These are among the most widely used non-classical bioisosteres of carboxylic acids, possessing comparable acidity. drughunter.com The replacement of a carboxylic acid with a tetrazole has been shown to be advantageous in certain contexts. nih.gov

Sulfonamides: These can offer increased lipophilicity and metabolic stability compared to carboxylic acids. drughunter.com

Oxadiazoles and Thiadiazoles: Heterocycles like 5-oxo-1,2,4-oxadiazole can serve as alternative bioisosteres, particularly when the high acidity of tetrazoles is a concern. drughunter.comnih.gov

Boronic acids: These can mimic the geometry and hydrogen-bonding properties of carboxylic acids. drughunter.com

In a related context, the amide bond, which could be formed from the carboxylic acid of the title compound, can be replaced by bioisosteres such as triazoles, imidazoles, oxadiazoles, or oxazoles to improve metabolic stability and pharmacokinetic profiles. drughunter.com

The following table presents some potential bioisosteric replacements for the carboxylic acid and benzopyranone moieties.

| Original Moiety | Bioisosteric Replacement | Potential Advantage | Reference |

| Carboxylic Acid | Tetrazole | Comparable acidity, greater lipophilicity | drughunter.comnih.gov |

| Carboxylic Acid | Sulfonamide | Increased lipophilicity, enhanced metabolic stability | drughunter.com |

| Carboxylic Acid | 5-Oxo-1,2,4-oxadiazole | Alternative for reducing high acidity | drughunter.comnih.gov |

| Carboxylic Acid | Boronic acid | Mimics geometry and hydrogen-bonding | drughunter.com |

| Benzopyranone | Quinazolinone | Structurally related with biological activity | researchgate.net |

| Benzopyranone | Pyrazole | Known for potent antibacterial activity | nih.govnih.gov |

Conjugation Strategies for Molecular Probes and Advanced Chemical Tools

The conjugation of this compound and its derivatives to other molecules is a powerful strategy for creating molecular probes and other advanced chemical tools. These conjugates can be used to study biological processes, for imaging, or for targeted delivery.

One common conjugation strategy involves linking the core scaffold to a fluorescent tag. For example, indole (B1671886) derivatives have been functionalized with various fluorescent dyes to create high-affinity probes for sigma receptors, enabling their study using fluorescence-based techniques like flow cytometry and confocal microscopy. nih.gov The carboxylic acid group of this compound provides a convenient handle for amide bond formation with an amine-functionalized fluorescent dye.

Another important conjugation strategy is the "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition. This reaction is highly efficient and can be used to link the benzopyranone scaffold to other molecules, such as other quinolone moieties, via a triazole linker. nih.gov This methodology allows for the construction of complex molecules with multiple bioactive sites. nih.gov

The choice of linker used for conjugation can also be critical. Studies on benzopyran-4-one-isoxazole conjugates have shown that an ester linkage provided significantly higher selectivity toward cancer cell lines compared to other linkers like acetal, amide, or reverse ester linkages. nih.gov

The following table summarizes different conjugation strategies that could be applied to this compound.

| Conjugation Strategy | Purpose | Example Application | Reference |

| Amide bond formation with a fluorescent dye | Create fluorescent probes | Study of sigma receptors via fluorescence microscopy | nih.gov |

| Copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry") | Link to other bioactive molecules | Synthesis of multi-quinolone compounds with antiproliferative activity | nih.gov |

| Esterification with a hydroxyl-containing molecule | Tune biological selectivity | Enhanced selectivity of benzopyran-4-one-isoxazole conjugates for cancer cells | nih.gov |

Supramolecular Assembly and Self-Assembly of Derivatives

The ability of molecules to self-assemble into well-defined supramolecular structures is of great interest in materials science and nanotechnology. The rigid, aromatic structure of this compound and its derivatives makes them potential building blocks for supramolecular assemblies.

Hydrogen bonding is a key driving force for the self-assembly of molecules containing carboxylic acid groups. The benzoic acid moiety can form strong hydrogen bonds, leading to the formation of dimers or larger aggregates. The benzopyranone part of the molecule can also participate in π-π stacking interactions, further stabilizing the supramolecular structure.

The design of derivatives with specific self-assembly properties could involve introducing additional functional groups that promote specific intermolecular interactions. For example, long alkyl chains could be attached to induce liquid crystalline behavior, or charged groups could be introduced to drive assembly in aqueous environments. The study of how systematic modifications to the core structure affect its self-assembly behavior is a promising area for future research.

Mechanistic Investigations of Biological Activity in Vitro of 4 1 Oxo 1h 2 Benzopyran 4 Yl Benzoic Acid and Its Derivatives

Enzyme Inhibition Kinetics and Molecular Docking Studies

The isocoumarin (B1212949) scaffold has been identified as a promising framework for the development of potent enzyme inhibitors. In vitro studies have demonstrated their ability to target a range of enzymes implicated in various diseases, with molecular docking providing insights into the specific interactions driving this inhibition.

A series of 3-substituted and 3,4-disubstituted isocoumarins were investigated as inhibitors of human carbonic anhydrase (CA) isoforms. While these compounds showed no inhibitory activity against hCA I and II, they selectively inhibited the tumor-associated isoforms hCA IX and XII in the low micromolar range. It is hypothesized that, similar to coumarins, the isocoumarin lactone ring is hydrolyzed by the esterase activity of the enzyme, forming 2-carboxy-phenylacetic aldehydes which then act as the active inhibitors. nih.govsciprofiles.com

In another study, novel isocoumarin derivatives were designed as potential inhibitors of UDP-N-acetylmuramyl-L-alanine ligase (MurC), an essential enzyme in bacterial peptidoglycan biosynthesis. researchgate.netnih.gov Molecular docking studies of these compounds into the MurC synthetase crystal structure were performed to predict their binding affinities and orientations. The results indicated that the isocoumarin nucleus binds within the enzyme's specificity pocket, interacting with key amino acid residues. researchgate.netnih.gov This was supported by in vitro antimicrobial screening, where the compounds showed significant bacterial growth inhibition. researchgate.netnih.gov

Furthermore, some isocoumarin derivatives have been found to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in metabolic regulation. For instance, Asperentin B displayed potent inhibitory activity against PTP1B with an IC₅₀ value of 2.05 μM. mdpi.com

Table 1: Enzyme Inhibition by Isocoumarin Derivatives

| Derivative Class | Target Enzyme | Inhibition (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| 3-substituted and 3,4-disubstituted isocoumarins | hCA IX | Kᵢ: 2.7–78.9 µM | nih.govsciprofiles.com |

| 3-substituted and 3,4-disubstituted isocoumarins | hCA XII | Kᵢ: 1.2–66.5 µM | nih.govsciprofiles.com |

| Asperentin B | PTP1B | IC₅₀: 2.05 μM | mdpi.com |

| 5-methylmellein | SirA | IC₅₀: 120 μM | nih.gov |

Table 2: Molecular Docking Studies of Isocoumarin Derivatives

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Isocoumarin-NSAID hybrid (4g) | MurC synthetase | -12.26 | Not specified | researchgate.net |

| Isocoumarin-NSAID hybrid (4f) | MurC synthetase | -10.63 | Not specified | researchgate.net |

| Isocoumarin-NSAID hybrid (4a) | MurC synthetase | -10.33 | Not specified | researchgate.net |

| Isocoumarin-NSAID hybrid (4c) | MurC synthetase | -10.05 | Not specified | researchgate.net |

| Isocoumarin derivative (1) | CDK2 | Total Score: 6.8717 | Not specified | researchgate.net |

Receptor Binding Assays and Ligand-Target Interaction Analysis

Receptor binding assays are crucial for identifying and characterizing ligands that interact with specific biological targets. colab.ws This method is used to determine the affinity and selectivity of a compound for a receptor by measuring the displacement of a radiolabeled ligand. researchgate.netbiorxiv.org

In the context of isocoumarins, a series of these compounds were synthesized and evaluated as ligands for the estrogen receptor (ER). These studies revealed that several isocoumarin derivatives are high-affinity ligands with considerable selectivity for the estrogen receptor beta (ERβ) over the alpha isoform (ERα). researchgate.net The unique arrangement of functionalities on the isocoumarin core, isomeric to well-known phytoestrogens, allows for potent and selective binding. researchgate.net The high selectivity of some of these compounds makes them valuable molecular probes for investigating ERβ function. researchgate.net

Cell-Free Biochemical Pathway Modulation Studies

Investigations into the direct modulation of cell-free biochemical pathways by isocoumarin derivatives are not extensively documented in the available literature. Most studies focus on cell-based assays to infer pathway modulation. However, the mechanism of enzyme inhibition, as seen with carbonic anhydrases where the isocoumarin lactone ring is hydrolyzed to an active aldehyde, suggests a potential for direct interaction with components of biochemical pathways in a cell-free environment. nih.govsciprofiles.com This represents an area where further research is needed to elucidate the direct effects of these compounds on isolated pathway components.

In Vitro Cell Culture Studies on Molecular Pathways and Cellular Signaling

The effects of isocoumarin derivatives on molecular pathways and cellular signaling have been explored in various in vitro cell culture models, often revealing their potential as anticancer agents.

One study identified the isocoumarin derivative (R)-(-)-5-hydroxymellein as a specific inhibitor of the Wnt signaling pathway. nih.govresearchgate.net The Wnt pathway is crucial in embryonic development and its aberrant activation is linked to cancer. researchgate.netnih.gov This particular compound was found to act on upstream components of the pathway and inhibited the proliferation of triple-negative breast cancer cell lines without showing significant acute cytotoxicity. nih.govresearchgate.net

Other studies have shown that isocoumarins can induce apoptosis in cancer cells. nih.gov For example, a network pharmacological analysis suggested that the targets of one isocoumarin derivative were significantly enriched in the cell cycle and the PI3K-Akt signaling pathway, with molecular docking indicating a high binding affinity for cyclin-dependent kinase 2 (CDK2). researchgate.net The PI3K/Akt/mTOR pathway is a key regulator of cell proliferation and survival, and its inhibition can lead to apoptosis. nih.gov

The cytotoxicity of various natural and semi-synthetic isocoumarins has been evaluated in different cell lines. For instance, paepalantine 1, a naphtho[2,3c]pyran-1-one, showed significant in vitro cytotoxic effects in the McCoy cell line. bohrium.com Dihydroisocoumarin derivatives isolated from the fungus Fusarium mangiferae demonstrated moderate cytotoxicity against HepG2 and HT29 human cancer cell lines, with IC₅₀ values ranging from 1 to 50 μM depending on the specific compound and cell line. nih.gov

Investigation of Mechanisms of Action through Omics Technologies (e.g., transcriptomics, proteomics in vitro)

The application of "omics" technologies to elucidate the mechanisms of action of isocoumarin derivatives is an emerging area of research. While studies on how these compounds alter the transcriptome or proteome of treated cells are not widely available, related omics approaches have been used to understand their biosynthesis.

For example, interspecies comparative transcriptomics has been employed to identify biosynthetic gene clusters (BGCs) for isocoumarins in fungi. sciprofiles.com Joint transcriptomic and metabolomic analyses of Fusarium species during wheat infection and in vitro experiments helped to identify a conserved polyketide synthase (PKS) gene cluster responsible for the production of dihydroisocoumarin derivatives known as fusamarins. sciprofiles.comnih.gov Such studies, while focused on biosynthesis, provide powerful tools for discovering novel isocoumarin structures and understanding their production, which is a prerequisite for further mechanistic and therapeutic investigation. nih.govrsc.org The use of proteomics has also been noted as a valuable tool for screening enzyme inhibitors. magtech.com.cn

Structure-Mechanism Relationships for Biological Interactions

The biological activity of isocoumarin derivatives is highly dependent on their chemical structure, and understanding the structure-activity relationship (SAR) is key to designing more potent and selective compounds. researchgate.netresearchgate.net

For enzyme inhibition, the nature and position of substituents on the isocoumarin scaffold are critical. In the case of carbonic anhydrase inhibitors, the inhibitory potency of 3-substituted and 3,4-disubstituted isocoumarins varied, with less bulky derivatives generally showing better inhibition of hCA IX and XII. nih.gov For antimicrobial isocoumarins targeting the MurC enzyme, the specific linkage of moieties like non-steroidal anti-inflammatory drugs (NSAIDs) to the isocoumarin core significantly influenced their activity. researchgate.net

Regarding cytotoxicity, substitutions on the naphthopyranone ring of paepalantine 1 were shown to affect its activity. Specifically, the substitution of the 9 and/or 10-hydroxyl group made the resulting compounds less cytotoxic. bohrium.com For dihydroisocoumarins tested against HepG2 and HT29 cells, the number and position of double bonds in the alkyl side chains at positions 3 and 7 influenced their cytotoxic potency. nih.gov

In the context of Wnt pathway inhibition, the activity was found to be highly specific to the structure of (R)-(-)-5-hydroxymellein, as its structural analogs did not exhibit the same potent and selective effect. nih.gov This highlights that even minor structural modifications can lead to significant changes in biological activity and mechanism.

Materials Science Applications and Advanced Functional Materials Incorporating 4 1 Oxo 1h 2 Benzopyran 4 Yl Benzoic Acid

Incorporation into Polymer Matrices and Composites

The bifunctional nature of 4-(1-Oxo-1H-2-benzopyran-4-yl)benzoic acid, featuring a rigid, planar isocoumarin (B1212949) group and a reactive carboxylic acid, makes it an attractive component for modifying polymer matrices and creating novel composite materials. The carboxylic acid group can be readily functionalized or directly participate in polymerization reactions, allowing for the covalent incorporation of the isocoumarin unit into polymer backbones or as a pendant group.

The integration of this isocoumarin derivative into polymers could lead to materials with enhanced thermal stability, altered mechanical properties, and novel optical characteristics. The rigid isocoumarin core is expected to increase the glass transition temperature (Tg) and improve the dimensional stability of the resulting polymers. Furthermore, the inherent fluorescence of many isocoumarin compounds suggests that polymers incorporating this compound could exhibit tailored light-emitting properties.

Table 1: Potential Effects of Incorporating this compound into Polymer Matrices

| Property | Anticipated Effect | Rationale |

| Thermal Stability | Increased | The rigid isocoumarin structure can restrict polymer chain mobility. |

| Mechanical Strength | Enhanced | The planar isocoumarin moiety can promote intermolecular interactions. |

| Optical Properties | Modified | The isocoumarin core may impart fluorescence and alter refractive index. |

| Adhesion | Improved | The carboxylic acid group can form hydrogen bonds with substrates. |

Application in Organic Electronics and Optoelectronic Devices

Derivatives of coumarin (B35378), a structural isomer of isocoumarin, have been extensively studied for their promising optoelectronic properties. sci-hub.boxmdpi.comnih.govmdpi.comresearchgate.netbath.ac.uk By analogy, this compound is expected to possess characteristics suitable for applications in organic electronics. The extended π-conjugated system of the isocoumarin ring system is conducive to charge transport, a critical property for organic semiconductors.

The presence of both an electron-withdrawing lactone group and an electron-donating character that can be modulated by the benzoic acid moiety suggests that this molecule could function as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs). nih.gov In OLEDs, it could serve as an emissive layer or a host material. In OPVs and DSSCs, its light-absorbing properties could be harnessed to improve power conversion efficiencies. Quantum-chemical calculations on related coumarin dyes have shown that chemical substituents significantly influence their UV-vis peak absorption and lasing wavelengths. nih.gov

Development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The carboxylic acid functionality of this compound makes it an ideal candidate as an organic linker for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.netresearchgate.netnih.govrsc.orgnih.gov MOFs and COFs are crystalline porous materials with high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netrsc.org

The use of this compound as a linker could lead to the formation of novel MOFs and COFs with unique topologies and functionalities. The isocoumarin unit within the framework could introduce specific recognition sites or catalytic activity. For instance, the electronic structure of metal-oxo species within MOFs has been shown to be crucial for their catalytic activity in oxidation reactions. nih.gov The isocoumarin moiety could potentially influence the electronic properties of metal centers within the framework. The synthesis of MOFs with different topological structures from the same ligand has been demonstrated, suggesting that the coordination environment around the metal ion can be controlled by the ligand design. nih.gov

Supramolecular Materials Engineering via Self-Assembly Principles

The principles of supramolecular chemistry, which involve the spontaneous association of molecules through non-covalent interactions, can be applied to this compound to create highly ordered functional materials. The carboxylic acid group is a well-known motif for forming strong hydrogen bonds, leading to the formation of dimers or extended one-dimensional chains.